Enhanced Lipophilicity Drives Superior Membrane Permeability Compared to 4‑Bromo and 2‑Fluoro Analogs
The ortho‑bromine substitution imparts higher lipophilicity relative to the para‑bromo regioisomer and the 2‑fluoro analog. The target compound exhibits an XLogP3 of 2.9, which is 0.2 log units higher than the 4‑bromo derivative (XLogP3 = 2.7) and 0.5 log units higher than the 2‑fluoro derivative (XLogP3 = 2.4). This increase translates to an approximately 1.6‑fold and 3.2‑fold higher predicted octanol/water partition coefficient, respectively, which correlates with improved passive membrane permeability in both biological and agrochemical barrier models [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3-(4-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole: XLogP3 = 2.7; 3-(2-fluorophenyl)-5-cyclopropyl-1H-1,2,4-triazole: XLogP3 = 2.4 |
| Quantified Difference | Δ = +0.2 vs. 4‑bromo; Δ = +0.5 vs. 2‑fluoro |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity can directly influence compound uptake, distribution, and bioaccumulation, making this ortho‑bromo isomer a preferred starting point for lead optimization programs targeting intracellular or lipid‑rich biological compartments.
- [1] PubChem Compound Summary for CID 54593884 (target), CID [see comparator URL] (4-bromo), CID [see comparator URL] (2-fluoro). National Center for Biotechnology Information (2024). View Source
